Loracarbef Exhibits 130- to 150-Fold Greater Aqueous Solution Stability Compared to Cefaclor at Physiological pH
In a comparative study of pharmaceutical properties, loracarbef demonstrated dramatically superior solution stability compared to its structural analog, cefaclor [1]. This is a critical differentiator for any application requiring the compound to remain stable in aqueous media. The study quantified that in pH 7.4 phosphate buffer, loracarbef was 130 to 150 times more stable than cefaclor and 10 to 12 times more stable than cephalexin [1].
| Evidence Dimension | Solution stability (half-life or degradation rate ratio) |
|---|---|
| Target Compound Data | Stability relative to cefaclor: 130-150x more stable |
| Comparator Or Baseline | Cefaclor (relative stability defined as 1x) |
| Quantified Difference | 130- to 150-fold greater stability |
| Conditions | pH 7.4 phosphate buffer |
Why This Matters
This level of stability is essential for ensuring compound integrity during long-term in vitro assays, storage in solution, and robust pharmaceutical formulation.
- [1] Pasini, C. E., Indelicato, J. M. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic. Pharm Res. 1992 Feb;9(2):250-4. View Source
